molecular formula C8H6ClN3 B13595832 5-chloro-2-(1H-pyrazol-4-yl)pyridine

5-chloro-2-(1H-pyrazol-4-yl)pyridine

Cat. No.: B13595832
M. Wt: 179.60 g/mol
InChI Key: PBHKBIPCLQZCAR-UHFFFAOYSA-N
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Description

5-chloro-2-(1H-pyrazol-4-yl)pyridine: is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of these two rings makes it a versatile compound in various chemical reactions and applications. The compound is known for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(1H-pyrazol-4-yl)pyridine typically involves the reaction of 2-chloropyridine with 4-hydrazinopyrazole. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyridine ring, converting it into a dihydropyridine derivative.

    Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidized derivatives: of the pyrazole ring.

    Dihydropyridine derivatives: from the reduction of the pyridine ring.

    Substituted pyridine derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 5-chloro-2-(1H-pyrazol-4-yl)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is also used in the development of enzyme inhibitors.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its role in the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-2-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    2-(1H-pyrazol-4-yl)pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-bromo-2-(1H-pyrazol-4-yl)pyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.

    2-(1H-pyrazol-4-yl)-3-chloropyridine: Chlorine atom is positioned differently, leading to variations in reactivity and applications.

Uniqueness: 5-chloro-2-(1H-pyrazol-4-yl)pyridine is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

5-chloro-2-(1H-pyrazol-4-yl)pyridine

InChI

InChI=1S/C8H6ClN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12)

InChI Key

PBHKBIPCLQZCAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C2=CNN=C2

Origin of Product

United States

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